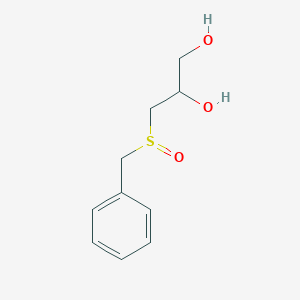![molecular formula C30H48N2O2 B13998774 N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide) CAS No. 86583-10-0](/img/structure/B13998774.png)
N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(adamantane-1-carbonylamino)-2,5-dimethyl-hexan-2-yl]adamantane-1-carboxamide: is a synthetic organic compound characterized by the presence of two adamantane moieties linked through a hexane chain Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the compounds it forms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantane-1-carbonylamino)-2,5-dimethyl-hexan-2-yl]adamantane-1-carboxamide typically involves the following steps:
-
Formation of the Intermediate Amine: : The initial step involves the preparation of 5-(adamantane-1-carbonylamino)-2,5-dimethyl-hexan-2-amine. This can be achieved through the reaction of 2,5-dimethylhexane-2,5-diamine with adamantane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
-
Coupling Reaction: : The intermediate amine is then coupled with adamantane-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction is usually performed in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by employing continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the adamantane moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The major products of these reactions are typically adamantane-1,3-dicarboxylic acid derivatives.
-
Reduction: : Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions yield the corresponding alcohol derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms. Common nucleophiles include amines and thiols, leading to the formation of amide and thioamide derivatives, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(adamantane-1-carbonylamino)-2,5-dimethyl-hexan-2-yl]adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its rigid structure and unique steric properties make it valuable in the design of novel catalysts and ligands.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an antiviral agent due to its ability to inhibit the replication of certain viruses. It is also being investigated for its potential use in drug delivery systems, where its rigid structure can enhance the stability and bioavailability of therapeutic agents.
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings, where its unique properties can improve mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of N-[5-(adamantane-1-carbonylamino)-2,5-dimethyl-hexan-2-yl]adamantane-1-carboxamide is primarily based on its ability to interact with specific molecular targets. In antiviral applications, it is believed to inhibit viral replication by binding to viral proteins and preventing their proper function. The exact molecular pathways involved are still under investigation, but it is thought to interfere with the assembly and release of viral particles.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(adamantane-1-carbonylamino)-2,5-dimethyl-hexan-2-yl]adamantane-1-carboxamide
- 1-Adamantanecarboxamide
- 2,2-Dimethyladamantane-1-carboxamide
Uniqueness
Compared to similar compounds, N-[5-(adamantane-1-carbonylamino)-2,5-dimethyl-hexan-2-yl]adamantane-1-carboxamide stands out due to its dual adamantane structure, which imparts enhanced rigidity and unique steric properties. This makes it particularly valuable in applications requiring high stability and specific molecular interactions.
Properties
CAS No. |
86583-10-0 |
|---|---|
Molecular Formula |
C30H48N2O2 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
N-[5-(adamantane-1-carbonylamino)-2,5-dimethylhexan-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C30H48N2O2/c1-27(2,31-25(33)29-13-19-7-20(14-29)9-21(8-19)15-29)5-6-28(3,4)32-26(34)30-16-22-10-23(17-30)12-24(11-22)18-30/h19-24H,5-18H2,1-4H3,(H,31,33)(H,32,34) |
InChI Key |
BGRHYSQUOGYQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(C)(C)NC(=O)C12CC3CC(C1)CC(C3)C2)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



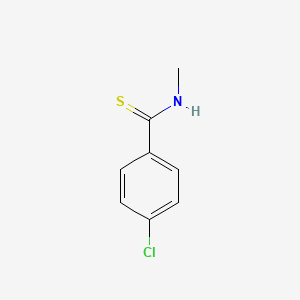
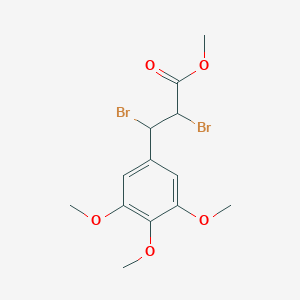
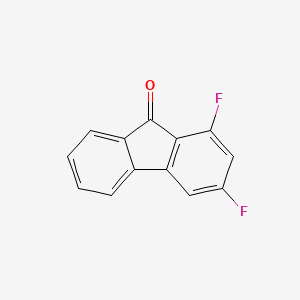
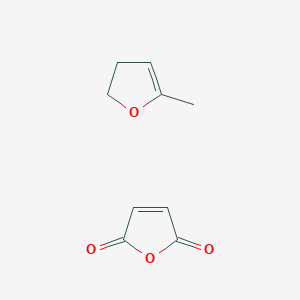
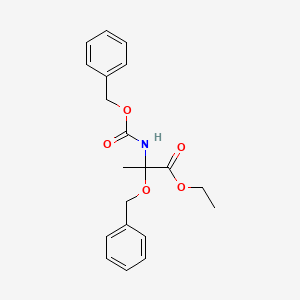

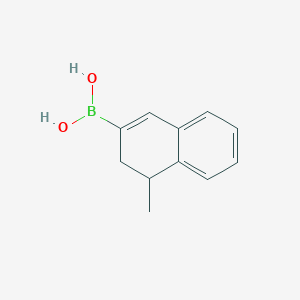
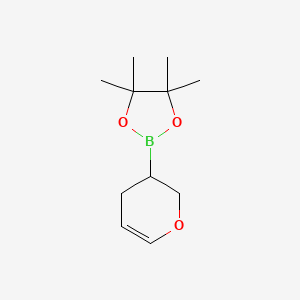
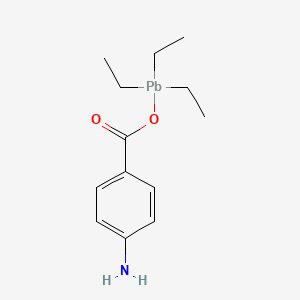
![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)
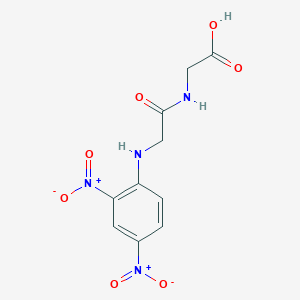
![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
